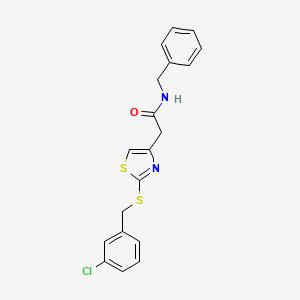

N-benzyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Description

N-Benzyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a benzyl group at the acetamide nitrogen and a 3-chlorobenzylthio substituent at the thiazole ring. This compound combines a thioether linkage with a thiazole core, which is often associated with diverse biological activities, including enzyme inhibition and antitumor properties. Its synthesis typically involves coupling reactions, alkylation, or condensation steps, with structural confirmation via spectroscopic methods such as IR, NMR, and MS .

Properties

IUPAC Name |

N-benzyl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS2/c20-16-8-4-7-15(9-16)12-24-19-22-17(13-25-19)10-18(23)21-11-14-5-2-1-3-6-14/h1-9,13H,10-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCMPJNVPOYCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the synthesis may proceed as follows:

Preparation of 2-(3-chlorobenzylthio)thiazole: This can be achieved by reacting 3-chlorobenzyl chloride with thioamide in the presence of a base such as sodium hydroxide.

Formation of this compound: The intermediate 2-(3-chlorobenzylthio)thiazole is then reacted with benzylamine and acetic anhydride under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl and chlorobenzyl groups may enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related acetamide-thiazole derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Thioether vs.

- Aromatic Substituents: The 3-chlorobenzyl group in the target compound may improve metabolic stability compared to the 4-phenoxyphenyl group in , which is bulkier and more lipophilic.

- Heterocyclic Cores: Quinazolinone () and triazinoindole () backbones exhibit distinct electronic environments compared to the simpler thiazole in the target compound, influencing binding affinity and selectivity.

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data Comparison

Biological Activity

N-benzyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with an acetamide group and a chlorobenzyl substituent. The structural complexity of this compound enhances its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3OS |

| Molecular Weight | 363.87 g/mol |

| CAS Number | 954075-06-0 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

2. Anticancer Activity

The compound has demonstrated cytotoxic effects on several cancer cell lines. For instance, studies have reported IC50 values indicating potent antiproliferative activity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The presence of the thiazole moiety is crucial for its anticancer activity, as it enhances interactions with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound using the MTT assay. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, suggesting significant potential for further development as an anticancer agent .

3. Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. Preclinical trials have shown that it can reduce seizure frequency in animal models. The proposed mechanism involves modulation of neurotransmitter release and enhancement of GABAergic activity in the central nervous system.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Thiazole Ring : Essential for biological activity; it enhances electron density and facilitates interactions with biological targets.

- Chlorobenzyl Group : Contributes to increased lipophilicity and improved binding affinity to cellular receptors.

- Acetamide Functionality : Plays a role in solubility and bioavailability.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N-benzyl-2-(2-(4-fluorobenzyl)thio)thiazol-4-yl)acetamide | Antimicrobial | 22 |

| 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide | Anticancer | 12 |

| N-benzyl-2-(2-(4-chlorobenzyl)thio)thiazol-4-yl)acetamide | Anticonvulsant | 18 |

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves three key steps:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) .

- Introduction of the 3-chlorobenzylthio group : Nucleophilic substitution using 3-chlorobenzyl halides (e.g., 3-chlorobenzyl chloride) in polar aprotic solvents like DMF at 60–80°C .

- Acetamide functionalization : Alkylation of intermediates with benzyl halides or coupling via amide bond formation using reagents like EDCI/HOBt . Yields range from 21–33%, with purity confirmed by NMR and MS .

Q. How is the compound characterized post-synthesis?

Analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; thiazole carbons at δ 160–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 473–507) .

- Elemental analysis : C/H/N ratios (e.g., C: 60.87–61.07%; N: 8.35–8.90%) to assess purity .

Q. What initial biological assays are used to screen this compound?

Primary assays focus on:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values reported in µM ranges .

- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodology :

- Substituent variation : Compare analogs with different benzyl (e.g., 4-fluoro vs. 3-chloro) or thiazole modifications (e.g., morpholinoethoxy vs. methylthio groups) .

- Biological testing : Assess changes in IC values or MICs to identify critical functional groups.

- Computational modeling : Docking studies (e.g., AutoDock) to predict interactions with targets like EGFR or tubulin .

Example SAR Table :

| Substituent on Benzyl Group | Thiazole Modification | IC (µM) | MIC (µg/mL) |

|---|---|---|---|

| 3-Chloro | Morpholinoethoxy | 12.5 | 8.0 |

| 4-Fluoro | Methylthio | 8.2 | 4.5 |

| 3,4-Dichloro | Ethylsulfonyl | 25.0 | >16 |

Q. How can synthetic routes be optimized for higher yields and scalability?

- Solvent selection : Replace DMF with less toxic solvents (e.g., acetonitrile) to improve reaction efficiency .

- Catalyst optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >30% .

Q. How to resolve contradictions in biological activity data across studies?

- Reproducibility checks : Validate assays using standardized protocols (e.g., CLSI guidelines for MIC tests) .

- Meta-analysis : Compare datasets from multiple studies (e.g., IC values against MCF-7 cells) to identify outliers .

- Mechanistic follow-up : Use RNA sequencing to confirm whether activity discrepancies correlate with differential gene expression .

Q. What strategies improve solubility for in vivo studies?

- Prodrug design : Introduce phosphate or PEG groups to the acetamide moiety .

- Co-solvent systems : Use Cremophor EL or cyclodextrins in formulations .

- Structural modifications : Replace hydrophobic groups (e.g., benzyl) with polar substituents (e.g., hydroxyl) .

Q. How to evaluate stability under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 24h/48h intervals .

- Plasma stability : Assess metabolite formation in rat plasma using LC-MS .

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>150°C preferred) .

Data Contradiction Analysis

- Example Contradiction : Discrepant IC values (e.g., 8.2 µM vs. 25 µM) for analogs with similar substituents .

- Root Cause : Differences in cell line genetic backgrounds (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. SRB).

- Resolution : Cross-test analogs in unified assays and validate with in silico toxicity predictors (e.g., ProTox-II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.